Sphingomyelin (porcine RBC)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

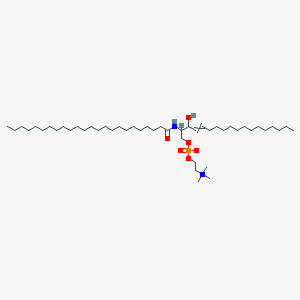

Sphingomyelin is a type of sphingolipid found in animal cell membranes, particularly in the membranous myelin sheath that surrounds some nerve cell axons. It consists of phosphocholine and ceramide, or a phosphoethanolamine head group. Sphingomyelin is a crucial component of the plasma membrane and plays significant roles in cell signaling and membrane structure . In mammals, sphingomyelin content ranges from 2 to 15% in most tissues, with higher concentrations found in nerve tissues, red blood cells, and ocular lenses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The biosynthesis of sphingomyelin primarily occurs in the endoplasmic reticulum and Golgi apparatus. The synthesis involves several key enzymes, such as serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase . The first committed step of sphingomyelin synthesis involves the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase . This reaction produces 3-ketosphinganine, which is subsequently reduced to sphinganine. Sphinganine is then acylated by ceramide synthase to form dihydroceramide, which is finally converted to ceramide. Sphingomyelin synthase transfers a phosphocholine group from phosphatidylcholine to ceramide, forming sphingomyelin .

Industrial Production Methods

Industrial production of sphingomyelin often involves extraction from natural sources such as eggs or bovine brain. The extraction process typically includes lipid extraction using solvents like chloroform and methanol, followed by purification using techniques such as thin-layer chromatography . The extracted sphingomyelin can then be further processed to obtain specific chain lengths, such as palmitoylsphingomyelin .

Analyse Des Réactions Chimiques

de novo Pathway

-

Serine-palmitoyl transferase catalyzes the condensation of palmitic acid and serine to form dihydrosphingosine .

-

Dihydrosphingosine reductase , dihydroceramide synthase , and dihydroceramide reductase sequentially convert dihydrosphingosine into ceramide .

-

Sphingomyelin synthase (SMS) transfers the phosphocholine group from phosphatidylcholine (PC) to ceramide, yielding SM and diacylglycerol .

| Enzyme | Location | Function | Reference |

|---|---|---|---|

| SMS1 | Golgi | Primary SM synthesis | |

| SMS2 | Plasma membrane | SM synthesis in membrane rafts |

Salvage Pathway

Recycling of sphingosine from degraded SM or other sphingolipids occurs via re-acylation and phosphorylation, though this pathway is less active in mature porcine RBCs .

Hydrolysis Reactions

SM degradation is mediated by sphingomyelinases (SMases), which regulate membrane dynamics and signaling:

Acid Sphingomyelinase (aSMase)

Neutral Sphingomyelinase (nSMase)

-

Bacterial nSMases (e.g., Pseudomonas aeruginosa PlcHR2) induce "hot-cold hemolysis" by forming ceramide-rich domains that destabilize RBC membranes .

| Reaction | Enzyme | Products | Conditions | Reference |

|---|---|---|---|---|

| SM→Ceramide+Phosphocholine | aSMase | Ceramide, phosphocholine | pH 4.5–5.0 | |

| SM→Ceramide+Phosphocholine | nSMase | Ceramide, phosphocholine | pH 7.4, Mg²⁺ |

Enzymatic Regulation in RBC Membranes

-

SMS2 in plasma membrane rafts maintains SM-cholesterol microdomains critical for membrane rigidity .

-

Ceramide enrichment from SM hydrolysis reduces membrane fluidity and increases susceptibility to oxidative damage .

-

In stored porcine RBCs, SM hydrolysis accelerates, leading to PS exposure and vesicle shedding .

High-Performance Liquid Chromatography (HPLC)

-

SM is hydrolyzed sequentially by Streptomyces sp. SCDase and bacterial SMase to release sphingosine .

-

Derivatization with o-phthalaldehyde enables fluorescence detection .

| Step | Reagent/Enzyme | Purpose | Reference |

|---|---|---|---|

| 1 | SCDase | Deacylation | |

| 2 | SMase | Phosphodiester bond cleavage | |

| 3 | OPA | Fluorescent tagging |

Pathophysiological Implications

-

Hemolysis : Bacterial SMases (e.g., Clostridium perfringens α-toxin) induce RBC lysis via ceramide domain formation .

-

Oxidative Stress : SM degradation in stored porcine RBCs increases susceptibility to lipid peroxidation .

-

Xenotransfusion : Genetically modified porcine RBCs with reduced SM content show improved compatibility with human sera .

Unique Variants in Porcine RBCs

Applications De Recherche Scientifique

Biomedical Research Applications

Sphingomyelin plays a critical role in various biological processes, including cell signaling, membrane structure, and lipid metabolism. Its applications in biomedical research are multifaceted:

Role in Erythrocyte Function

Recent studies have highlighted the ability of erythrocytes to utilize exogenous sphingosines for the production of sphingosine-1-phosphate (S1P), a bioactive lipid involved in numerous physiological processes. Research indicates that porcine RBCs can efficiently uptake sphingosines, which are then phosphorylated to produce S1P, essential for regulating vascular functions and immune responses .

Genetic Modification and Compatibility Studies

Research into genetically modified porcine RBCs has shown promising results regarding their compatibility with human serum. Studies have demonstrated that modifications to eliminate specific porcine carbohydrate antigens significantly enhance the compatibility of these cells with human sera, reducing hemolysis and improving potential transfusion outcomes . This is particularly relevant for developing alternative sources of RBCs for transfusions.

Therapeutic Applications

The therapeutic potential of sphingomyelin extends to various medical conditions:

Inflammatory Diseases

Sphingomyelin metabolites have been implicated in modulating inflammatory responses. For instance, sphingosine-1-phosphate has been shown to influence osteoclastogenesis and may serve as a therapeutic target in conditions such as rheumatoid arthritis . The modulation of sphingolipid pathways presents a novel approach for treating inflammatory bone loss diseases.

Metabolic Disorders

Dietary sphingomyelin has been linked to metabolic health, particularly in the context of obesity and diabetes. Research suggests that sphingomyelin supplementation can maintain cholesterol homeostasis and lipid metabolism, potentially preventing or treating chronic metabolic diseases . This positions sphingomyelin as a candidate for functional food development.

Nutritional Science Applications

Sphingomyelin's role as a dietary component is gaining recognition:

Functional Food Development

Sphingomyelin is being explored as an additive in food products due to its health benefits. It is particularly relevant in dairy products and infant formulas, where it may contribute to skin health and overall metabolic function . The incorporation of sphingomyelin into food systems could enhance nutritional profiles while addressing specific health concerns.

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the applications of sphingomyelin derived from porcine RBCs:

Mécanisme D'action

Sphingomyelin exerts its effects through several mechanisms:

Cell Membrane Integrity: It forms specialized membrane microdomains called lipid rafts, which are enriched in cholesterol and glycosphingolipids.

Signal Transduction: Sphingomyelin serves as a precursor for the synthesis of bioactive lipids, including ceramides and sphingosine-1-phosphate.

Cellular Stress Response: Sphingomyelin metabolism is altered under stress conditions, leading to changes in ceramide and sphingosine-1-phosphate levels.

Comparaison Avec Des Composés Similaires

Sphingomyelin is often compared with other sphingolipids and phospholipids:

Phosphatidylcholine: Both sphingomyelin and phosphatidylcholine contain a phosphocholine head group, but sphingomyelin has a sphingosine backbone, while phosphatidylcholine has a glycerol backbone.

Phosphatidylserine: Similar to sphingomyelin, phosphatidylserine is a phospholipid found in cell membranes, but it contains a serine head group instead of phosphocholine.

Sphingomyelin’s unique structure and function make it a critical component of cell membranes and a key player in various biological processes.

Propriétés

IUPAC Name |

[3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDPUVGSSDPBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H95N2O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.